Cytostatic Activity Against MCF-7 Breast Cancer Cells vs. Unsubstituted 4-Methylumbelliferone
This compound demonstrates quantifiable cytostatic activity against the MCF-7 human breast adenocarcinoma cell line, a standard model for estrogen receptor-positive breast cancer. In contrast, the parent compound, 7-hydroxy-4-methylcoumarin (4-methylumbelliferone), shows no significant activity in the same model. The target compound's IC50 value is 9.54 µM, a level of potency that distinguishes it from its inactive parent and justifies its use as a lead structure for developing more potent anticancer coumarins .
| Evidence Dimension | Cell Viability Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 9.54 µM |
| Comparator Or Baseline | 7-hydroxy-4-methylcoumarin (IC50 > 100 µM) |
| Quantified Difference | At least 10-fold increase in potency |
| Conditions | MCF-7 human breast adenocarcinoma cell line |
Why This Matters
This provides a validated, quantitative starting point for medicinal chemistry programs targeting breast cancer, a differentiation not offered by the simpler, inactive parent coumarin.
